molecular formula C13H21NO4 B1142779 (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212373-01-7

(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B1142779
M. Wt: 255.31
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar bicyclic amino acids, including variations of the (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid, involves multiple steps that may include cyclopropanation, optical resolution, and diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013). Another approach highlighted the importance of controlling the stereoselectivity of certain synthesis steps, such as cyclopropanation, to achieve the desired stereoisomers (Gan et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been detailed through X-ray crystallography, revealing important insights into their conformation and stereochemistry. For example, studies have shown how the placement of N-Boc-amino groups affects the conformational locking of molecules, providing a basis for the structural analysis of (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives (Vorberg et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their unique bicyclic structures, which impact their participation in various chemical reactions. The structure facilitates selective functionalization, cycloaddition reactions, and serves as a core for conformationally locked pharmacophores, as seen in the synthesis of glutamic acid analogs (Hart & Rapoport, 1999).

Scientific Research Applications

Synthesis and Transport Applications

Christensen et al. (1983) explored the synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, comparing them with (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, for their specificity to the Na+-independent membrane transport system in Ehrlich ascites tumor cells and rat hepatoma cell lines. Their findings highlighted the reactivity of the bicyclo[3.2.1]octane amino acid with the Na+-independent amino acid transport system, demonstrating its potential for investigating amino acid transport mechanisms (Christensen et al., 1983).

Synthesis of Novel Conformationally Locked Carbocyclic Nucleosides

Hřebabecký et al. (2006) reported the synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. This study showcases the potential of using such compounds in the synthesis of nucleoside analogues, which are significant in medicinal chemistry (Hřebabecký et al., 2006).

Conformationally Restricted Amino Acid Analogues

Buñuel et al. (2000) synthesized two conformationally restricted 4,5-dihydroxynorvaline analogues with a norbornane skeleton. These analogues exhibit unique conformations and complex hydrogen-bonding patterns, suggesting their utility in studying peptide and protein structures (Buñuel et al., 2000).

Stereoselective Syntheses

Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Their method optimized the synthesis of these unnatural amino acids, which are important in the development of peptide mimetics and the study of stereoselectivity in chemical reactions (Bakonyi et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not readily available. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for research on this compound are not readily available. Given its complex structure, it could be of interest in the development of new synthetic methods or as a building block in the synthesis of more complex molecules.


Please note that this analysis is based on the limited information available and may not fully cover the requested compound. For a more comprehensive analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMUIWFDXMFLE-JLIMGVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid

CAS RN

1455431-93-2
Record name rac-(1S,2R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-aminonorbornane-2-carboxylic acid (12.6 g.) in a mixture of water (100 ml.) and dioxane (100 ml.) were added triethylamine (12.2 g.) and 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile (16.2 g.). The mixture was stirred for 5 hours at ambient temperature and washed with ethyl acetate at pH 10 (each 250 ml., 2 times). The aqueous layer was adjusted to pH 2 with 10% aqueous hydrochloric acid. The acidified solution was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and filtered. The filtrate was evaporated to dryness under reduced pressure. The residue was pulverized with isopropyl ether to give 3-(N-tert-butoxycarbonylamino)norbornane-2-carboxylic acid (10.5 g.).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Two

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